molecular formula C8H8N2 B12977733 1-(Pyridin-4-yl)prop-2-yn-1-amine

1-(Pyridin-4-yl)prop-2-yn-1-amine

Cat. No.: B12977733
M. Wt: 132.16 g/mol
InChI Key: OEDDPJHLVXMEHM-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)prop-2-yn-1-amine is a propargylamine derivative featuring a pyridin-4-yl group directly attached to the amine-bearing carbon of a propargyl (HC≡C-CH2-) backbone. The molecular formula is C₈H₉N₂, with a molecular weight of 131.17 g/mol. Propargylamines are widely utilized in medicinal chemistry and materials science due to their versatility in synthesizing nitrogen-containing heterocycles and bioactive molecules.

Properties

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

1-pyridin-4-ylprop-2-yn-1-amine

InChI

InChI=1S/C8H8N2/c1-2-8(9)7-3-5-10-6-4-7/h1,3-6,8H,9H2

InChI Key

OEDDPJHLVXMEHM-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1=CC=NC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-yl)prop-2-yn-1-amine typically involves the reaction of pyridine derivatives with propargylamine. One common method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where a halogenated pyridine reacts with propargylamine in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, involving controlled temperatures, pressures, and the use of industrial-grade catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-yl)prop-2-yn-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, amines, and other heterocyclic compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-(Pyridin-4-yl)prop-2-yn-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction pathways, where the compound affects the phosphorylation or dephosphorylation of key proteins .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Properties/Applications Reference
This compound C₈H₉N₂ 131.17 Pyridin-4-yl, propargylamine Click chemistry, drug intermediates
1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride C₁₀H₉F₃N·HCl 243.64 3-CF₃-phenyl, hydrochloride salt Enhanced solubility, electron-withdrawing CF₃ group
(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine C₁₆H₁₄N₃ 248.30 Bis-pyridin-2-ylmethyl, propargylamine Chelation potential, steric hindrance
2-Chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine C₇H₆ClN₃ 167.59 Chloropyrimidinyl, propargylamine Substitution reactivity, heterocyclic drug design
N-[1-(4-Bromophenyl)ethyl]prop-2-yn-1-amine hydrochloride C₁₁H₁₂BrN·HCl 274.58 4-Bromophenyl, ethyl linker, hydrochloride Halogen bonding, crystallography applications
N-(phenyl(pyridin-4-yl)methyl)prop-2-yn-1-amine C₁₅H₁₃N₂ 221.28 Benzyl-pyridin-4-yl, propargylamine Increased lipophilicity, π-π interactions

Structural and Electronic Differences

  • Pyridin-4-yl vs. Aryl/Heteroaryl Substituents: The pyridin-4-yl group in the target compound provides a para-substituted nitrogen, enabling hydrogen bonding and moderate basicity. In contrast, 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine () features a CF₃ group, which is strongly electron-withdrawing, reducing amine basicity and enhancing metabolic stability .
  • Steric and Chelation Effects :

    • (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine () contains two ortho-pyridyl groups, creating steric bulk and chelation sites for metal coordination, useful in catalysis or metallodrug design . The target compound lacks such substituents, favoring simpler synthetic modifications.

Physicochemical Properties

  • Solubility and Salt Forms :
    • Hydrochloride salts (e.g., ) improve aqueous solubility, critical for bioavailability. The target compound’s free base form may require derivatization for similar solubility .
  • Lipophilicity :
    • N-(phenyl(pyridin-4-yl)methyl)prop-2-yn-1-amine () has a benzyl group, increasing logP compared to the target compound. This enhances membrane permeability but may reduce solubility .

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